3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide
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Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate nitrile oxide precursor under cyclization conditions.
Attachment of the pyran ring: The oxadiazole intermediate is then reacted with 2,2-dimethyltetrahydro-2H-pyran-4-amine under amide bond formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole core and may have similar bioactive properties.
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)amides: These compounds share the pyran ring and may have similar chemical reactivity.
Uniqueness
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide is unique due to the combination of the oxadiazole and pyran moieties, which may confer distinct bioactive and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H22ClN3O3 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,2-dimethyloxan-4-yl)propanamide |
InChI |
InChI=1S/C18H22ClN3O3/c1-18(2)11-12(9-10-24-18)20-15(23)7-8-16-21-17(22-25-16)13-5-3-4-6-14(13)19/h3-6,12H,7-11H2,1-2H3,(H,20,23) |
InChI Key |
WXDQHHYXPSVYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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